molecular formula C16H18ClNO3S B6382406 5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol CAS No. 1261961-61-8

5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol

Cat. No.: B6382406
CAS No.: 1261961-61-8
M. Wt: 339.8 g/mol
InChI Key: QHMVQNFVUFOABC-UHFFFAOYSA-N
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Description

5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol is an organic compound that features a phenyl ring substituted with a tert-butylsulfamoyl group and a chlorophenol group

Properties

IUPAC Name

N-tert-butyl-3-(3-chloro-5-hydroxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S/c1-16(2,3)18-22(20,21)15-6-4-5-11(9-15)12-7-13(17)10-14(19)8-12/h4-10,18-19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMVQNFVUFOABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol typically involves the following steps:

    Formation of the tert-butylsulfamoyl group: This can be achieved by reacting tert-butylamine with chlorosulfonic acid to form tert-butylsulfamoyl chloride.

    Substitution on the phenyl ring: The tert-butylsulfamoyl chloride is then reacted with a phenyl ring containing a suitable leaving group, such as a halide, under basic conditions to form the tert-butylsulfamoylphenyl intermediate.

    Introduction of the chlorophenol group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as polymers or coatings.

    Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The tert-butylsulfamoyl group can enhance the compound’s binding affinity and selectivity, while the chlorophenol group can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol: Similar structure but with different substitution pattern.

    5-(3-t-Butylsulfamoylphenyl)-4-chlorophenol: Another isomer with a different position of the chlorine atom.

    5-(3-t-Butylsulfamoylphenyl)-3-bromophenol: Similar compound with bromine instead of chlorine.

Uniqueness

5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the tert-butylsulfamoyl and chlorophenol groups provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

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